1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide
Overview
Description
1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H19F3N2O3S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.10684813 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry and Pharmacology
Piperidine derivatives have been extensively studied for their potential in treating a variety of conditions due to their significant biological activity. For instance, a compound with a piperidine structure has shown potent anti-acetylcholinesterase (anti-AChE) activity, indicating its potential as an antidementia agent. This compounddemonstrated an affinity 18,000 times greater for AChE than for BuChE, suggesting its utility in enhancing acetylcholine content in the brain and potentially improving cognitive functions in dementia patients (Sugimoto et al., 1990). Additionally, benzamide derivatives have been explored as serotonin 4 (5-HT4) receptor agonists, showing promise in improving gastrointestinal motility, which could be beneficial in treating disorders such as irritable bowel syndrome or gastroparesis (Sonda et al., 2003).
Enzymatic Inhibition and Disease Treatment
The exploration of sulfonamide derivatives for their inhibitory effects on various enzymes highlights the therapeutic potential of these compounds. For example, certain sulfonamide derivatives exhibit significant antibacterial activity, suggesting their role in combating bacterial infections (Ajani et al., 2013). Moreover, compounds with a sulfonyl hydrazone scaffold have shown antioxidant capacity and anticholinesterase activity, indicating their potential in treating oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).
Material Science and Chemistry
In material science, novel sulfonated thin-film composite nanofiltration membranes incorporating piperidine derivatives have been developed for the treatment of dye solutions. These membranes demonstrated improved water flux and dye rejection capabilities, underscoring their importance in environmental applications and water purification technologies (Liu et al., 2012).
Properties
IUPAC Name |
1-methylsulfonyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3S/c1-24(22,23)20-7-5-12(6-8-20)14(21)19-10-11-3-2-4-13(9-11)15(16,17)18/h2-4,9,12H,5-8,10H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSZHPMSKNKYOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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